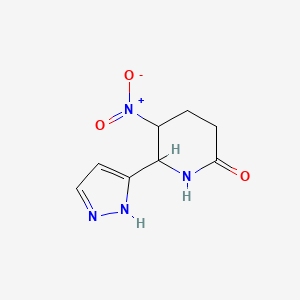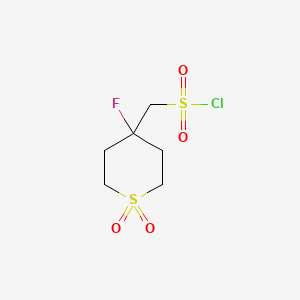
tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate (TBFSPC) is an organic compound that has been synthesized in the laboratory and studied for its potential applications in scientific research. TBFSPC is a fluorinated piperazine derivative that has been used in a variety of experiments due to its unique properties, such as its high reactivity, low toxicity, and low cost. TBFSPC has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis and as a catalyst in reactions involving fluorinated compounds. It has also been used to study the structure and reactivity of fluorinated compounds. In addition, tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate has been used to study the properties of fluoroalkyl compounds, as well as to study the effects of fluorination on the structure and reactivity of other compounds.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate is not completely understood. It is believed that tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate acts as a catalyst in the reaction between tert-butyl 4-(fluorosulfonyl)piperazine and 1-chloro-4-fluorobenzene. The reaction is believed to proceed via a radical mechanism, in which the fluorosulfonyl group of tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate acts as a radical initiator.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate have not been extensively studied. However, tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate has been found to be non-toxic and non-mutagenic. In addition, it has been found to be biodegradable and not bioaccumulative.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate has several advantages for use in lab experiments. It is a low-cost reagent that is highly reactive and has low toxicity. It is also easy to synthesize and can be used in a variety of reactions. However, tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate also has some limitations. It is not very stable and can decompose in the presence of light or heat. In addition, it is not soluble in water and must be used in a solvent.
Zukünftige Richtungen
Tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate has potential for use in a variety of scientific research applications. Possible future directions for tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate include its use in the synthesis of new fluorinated compounds, the development of new catalysts based on tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate, and the study of the effects of fluorination on the structure and reactivity of other compounds. Additionally, tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate could be used to study the structure and reactivity of fluorinated compounds, as well as to study the properties of fluoroalkyl compounds. Finally, tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate could be used to study the biochemical and physiological effects of fluorinated compounds.
Synthesemethoden
Tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate can be synthesized through a reaction between tert-butyl 4-(fluorosulfonyl)piperazine and 1-chloro-4-fluorobenzene. The reaction is conducted in the presence of a base, such as sodium hydroxide, and a catalyst, such as a palladium-based catalyst. The reaction is conducted at a temperature of 80°C to 100°C and is typically completed within one hour.
Eigenschaften
IUPAC Name |
tert-butyl 4-fluorosulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O4S/c1-9(2,3)16-8(13)11-4-6-12(7-5-11)17(10,14)15/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPHRWKAPJJQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(fluorosulfonyl)piperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-benzyl 4-[(2R,3S)-3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans](/img/structure/B6600596.png)





![(3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6600637.png)


![{8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine hydrochloride](/img/structure/B6600671.png)
![5-methyl-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B6600672.png)
![[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/structure/B6600680.png)
![2-[(4-aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride](/img/structure/B6600694.png)